molecular formula C10H11N3O B2713467 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 890324-74-0

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2713467
CAS No.: 890324-74-0
M. Wt: 189.218
InChI Key: XDCYNMWXLOAGSE-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group and a methanamine moiety. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and wide range of biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate, which then undergoes cyclization with an appropriate acyl chloride to yield the 1,2,4-oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other oxadiazole isomers, it exhibits different reactivity and binding affinities, making it a valuable compound in various applications .

Properties

IUPAC Name

[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCYNMWXLOAGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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